molecular formula C10H14N2O B15309763 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine

5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine

Katalognummer: B15309763
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: CMYOWZMXAYNFES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is a compound characterized by its unique bicyclic structure. This compound is part of the oxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the creation of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the transformation.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: The oxazole ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups onto the oxazole ring.

Wissenschaftliche Forschungsanwendungen

5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is unique due to its specific bicyclic structure combined with the oxazole ring. This combination imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

5-(2-bicyclo[2.2.1]heptanyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H14N2O/c11-10-5-9(13-12-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,11,12)

InChI-Schlüssel

CMYOWZMXAYNFES-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2C3=CC(=NO3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.